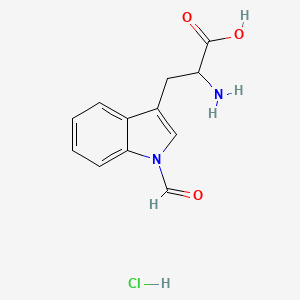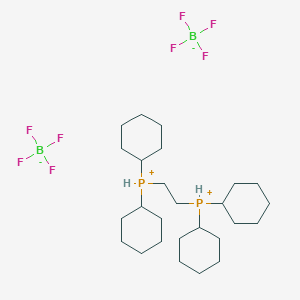
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is an organophosphorus compound with the chemical formula C26H49BF4P2. It is a white solid that is soluble in nonpolar organic solvents. This compound is known for its use as a ligand in coordination chemistry, where it forms complexes with various metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) can be synthesized through a multi-step process:
Reaction of Nickel Complex: The synthesis begins with the reaction of a nickel complex, such as Ni(dppe)O2 (where dppe stands for 1,2-Bis(diphenylphosphino)ethane), with a halogenated compound like N=CCl4. This reaction yields trans-[Ni(dppe)Cl(CCl4)].
Formation of the Final Product: The trans-[Ni(dppe)Cl(CCl4)] is then reacted with tetrafluoroboric acid in ethanol to produce 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) undergoes various types of chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with metals.
Substitution Reactions: The compound can participate in substitution reactions where one ligand in a metal complex is replaced by another.
Common Reagents and Conditions
Palladium Catalysts: Used in decarbonylative C-H coupling of azoles and aromatic esters.
Nickel Catalysts: Employed in cross-coupling reactions of aryl fluorides and primary amines.
Major Products
The major products formed from these reactions are typically metal complexes, which can be used in various catalytic processes.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research into its use in drug development and delivery systems.
Industry: Utilized in catalysis for organic synthesis, including hydrogenation and cross-coupling reactions.
Wirkmechanismus
The mechanism of action of 1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic reactions. The molecular targets are typically metal ions, and the pathways involved include the formation of metal-ligand complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane: A similar compound used as a ligand in coordination chemistry.
1,3-Bis(dicyclohexylphosphino)propane: Another related ligand with a different carbon backbone.
Uniqueness
1,2-Bis(dicyclohexylphosphonium)ethane bis(tetrafluoroborate) is unique due to its specific structure and the presence of tetrafluoroborate anions, which can influence its solubility and reactivity compared to other similar ligands.
Eigenschaften
Molekularformel |
C26H50B2F8P2 |
|---|---|
Molekulargewicht |
598.2 g/mol |
IUPAC-Name |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;ditetrafluoroborate |
InChI |
InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1/p+2 |
InChI-Schlüssel |
JOBMUOAMAMSRBN-UHFFFAOYSA-P |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[6-(3-Hydroxyoct-1-en-1-yl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B13388873.png)
![4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13388880.png)
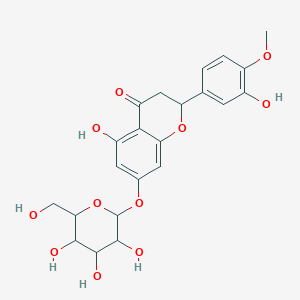
![(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)
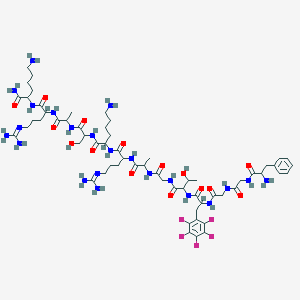
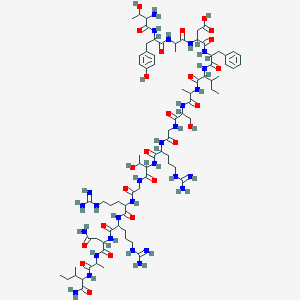
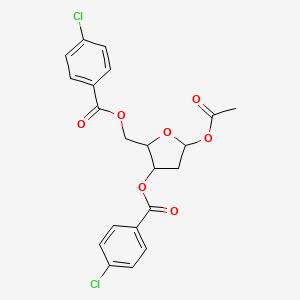
![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)
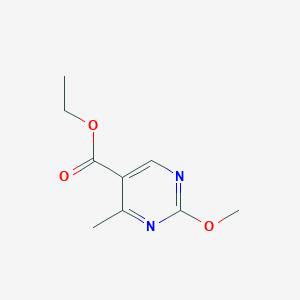
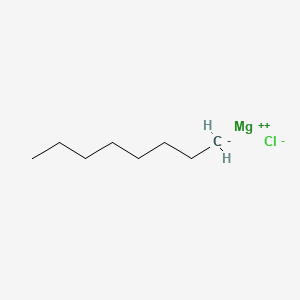
![1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate](/img/structure/B13388933.png)

